N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide
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Description
N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide , also known by its chemical formula C₁₀H₁₄N₂O₂ , is a compound with intriguing properties. Its systematic IUPAC name is N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride . Let’s explore further.
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have investigated various synthetic routes, including Schiff base reduction and other methodologies. Notably, the compound can be prepared via the reaction of appropriate precursors, leading to the formation of the amide and ynamide functionalities .
Molecular Structure Analysis
The molecular structure of N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide reveals its backbone. It consists of a but-2-ynamide moiety appended with an N-(4-methoxyphenyl)-2-(methylamino) group. The asymmetric units in the crystal systems exhibit distinct conformations .
Chemical Reactions Analysis
The compound’s reactivity is of interest. It may participate in various chemical reactions, such as nucleophilic additions, amidation, and cyclizations. Researchers have explored its behavior under different conditions, shedding light on its versatility .
Physical And Chemical Properties Analysis
Mechanism of Action
While specific details remain an active area of research, N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide likely interacts with biological targets. Its mechanism of action could involve binding to receptors, enzymatic inhibition, or other modes. Further studies are needed to elucidate this aspect .
Safety and Hazards
properties
IUPAC Name |
N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-4-13(17)16-10-14(18)15-9-11-5-7-12(19-2)8-6-11/h5-8H,9-10H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOURDYPJNPZXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(=O)NCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)but-2-ynamide |
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